

High-Yield Synthesis of 4,5-Disubstituted Oxazoles Directly from Carboxylic Acids

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Compound of Interest

Compound Name: Benzo[d]oxazole-5-carboxylic acid

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a highly efficient and direct method for synthesizing 4,5-disubstituted oxazoles from readily available carboxylic acids. The protocol is distinguished by its operational simplicity, broad substrate scope, and high yields. The core of this methodology involves the in situ activation of a carboxylic acid using a stable triflylpyridinium reagent, followed by a [3+2] cycloaddition reaction with an activated isocyanide component. This one-pot procedure avoids the need for pre-activating carboxylic acids as acid chlorides or anhydrides, offering a streamlined approach for the construction of the oxazole core, a prevalent motif in pharmacologically active compounds.^{[1][2][3][4][5][6]} The versatility of this method is demonstrated through its application to a wide range of aromatic, heteroaromatic, and aliphatic carboxylic acids, as well as its tolerance of various functional groups.^{[1][2]}

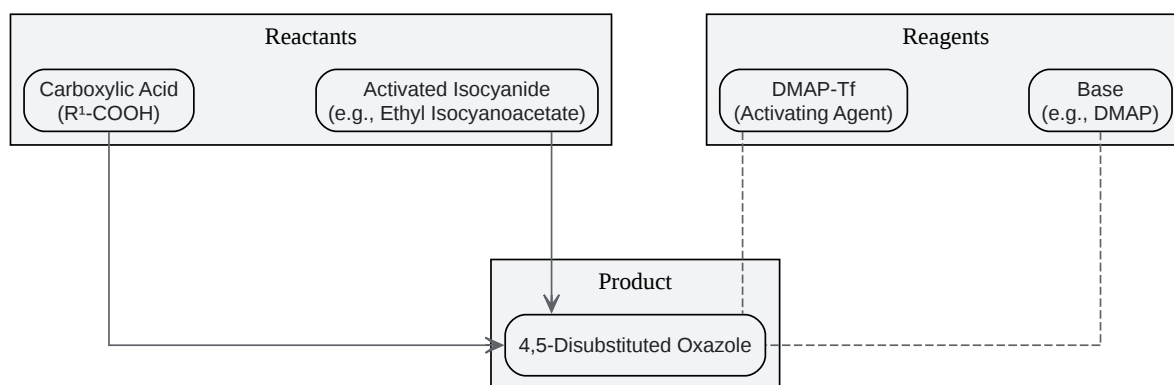
Introduction

The 4,5-disubstituted oxazole moiety is a key structural component in numerous natural products and bioactive molecules, making the development of efficient synthetic routes a significant area of interest in medicinal chemistry and drug development.^{[2][6]} Traditional methods for oxazole synthesis often require harsh reaction conditions, the use of strong bases, or multi-step procedures involving the pre-activation of carboxylic acids.^[1] This application note

details a modern, expedient protocol that proceeds directly from carboxylic acids, utilizing a stable triflylpyridinium reagent (DMAP-Tf) for activation. This method offers several advantages, including mild reaction conditions, high functional group tolerance, scalability, and for some variations, the ability to recycle the base (DMAP).[1][2]

Overall Reaction Scheme

The general transformation involves the reaction of a carboxylic acid with an activated isocyanide in the presence of a triflylpyridinium activating agent and a base.



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Caption: General reaction scheme for the synthesis of 4,5-disubstituted oxazoles.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Disubstituted Oxazoles from Aromatic Carboxylic Acids

This protocol is optimized for a broad range of aromatic and heteroaromatic carboxylic acids.

Materials:

- Carboxylic acid (1.0 equiv)
- Ethyl isocyanoacetate (1.2 equiv)
- 4-(Dimethylamino)pyridine (DMAP) (1.5 equiv)
- DMAP-Tf (triflylpyridinium reagent) (1.3 equiv)
- Dichloromethane (DCM), anhydrous

Procedure:

- To a screw-capped vial equipped with a magnetic stir bar, add the carboxylic acid (0.21 mmol, 1.0 equiv), DMAP (0.32 mmol, 1.5 equiv), and anhydrous DCM (2.0 mL) under a dry nitrogen atmosphere.
- Stir the mixture at room temperature until all solids are dissolved.
- Add DMAP-Tf (0.27 mmol, 1.3 equiv) to the reaction mixture and stir for 5 minutes at room temperature.
- Add ethyl isocyanoacetate (0.25 mmol, 1.2 equiv) to the reaction mixture.
- Seal the vial and place it in a preheated oil bath at 40 °C.
- Stir the reaction mixture for 30-60 minutes. Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 4,5-disubstituted oxazole.

Protocol 2: Synthesis of 4,5-Disubstituted Oxazoles from Aliphatic Carboxylic Acids

This protocol is adapted for aliphatic carboxylic acids, which may be less reactive and require a longer reaction time.^[2]

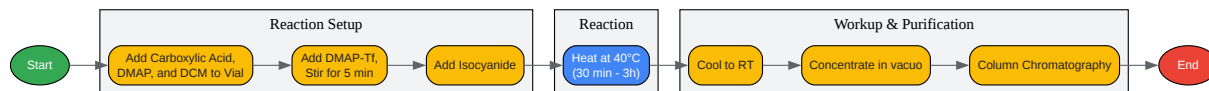
Materials:

- Aliphatic carboxylic acid (1.0 equiv)
- Ethyl isocyanoacetate or Tosylmethyl isocyanide (TosMIC) (1.2 equiv)
- 4-(Dimethylamino)pyridine (DMAP) (1.5 equiv)
- DMAP-Tf (triflylpyridinium reagent) (1.3 equiv)
- Dichloromethane (DCM), anhydrous

Procedure:

- To a screw-capped vial with a magnetic stir bar, add the aliphatic carboxylic acid (0.21 mmol, 1.0 equiv), DMAP (0.32 mmol, 1.5 equiv), and anhydrous DCM (2.0 mL) under a dry nitrogen atmosphere.^[6]
- Stir the mixture for 5 minutes at room temperature after the addition of DMAP-Tf (0.27 mmol, 1.3 equiv).^[6]
- After dissolving all solids, add the isocyanide (ethyl isocyanoacetate or TosMIC) (0.25 mmol, 1.2 equiv).^[6]
- Stir the mixture in a preheated oil bath at 40 °C for 3 hours.^[6]
- Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography to yield the pure 4,5-disubstituted oxazole.

Experimental Workflow



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